
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound that belongs to the class of triazatriborinanes. These compounds are characterized by their unique triazine ring structure, which is fused with boron atoms. The presence of phenyl and ethenyl groups further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of triazine derivatives with boron-containing reagents. One common method includes the use of trivalent tertiary phosphines as catalysts to promote the formation of the triazine-boron ring structure . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the triazine ring into more reactive intermediates.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various boron-containing intermediates and derivatives, which can be further utilized in synthetic applications.
科学研究应用
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various modern organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
作用机制
The mechanism by which 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The triazine-boron ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved include single-electron-transfer (SET) reactions and other radical-mediated processes .
相似化合物的比较
Similar Compounds
Similar compounds include other triazatriborinanes and triazine derivatives, such as:
- 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Various cycloalkanes and their derivatives
Uniqueness
What sets 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane apart is its unique combination of phenyl, ethenyl, and triazine-boron ring structures. This combination provides enhanced stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
126583-50-4 |
|---|---|
分子式 |
C28H28B3N3 |
分子量 |
439.0 g/mol |
IUPAC 名称 |
2-(4-ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C28H28B3N3/c1-4-24-20-22-25(23-21-24)31-33(27-16-10-6-11-17-27)29(2)32(26-14-8-5-9-15-26)30(3)34(31)28-18-12-7-13-19-28/h4-23H,1H2,2-3H3 |
InChI 键 |
KVXOSHAMBJZJSC-UHFFFAOYSA-N |
规范 SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=C(C=C3)C=C)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



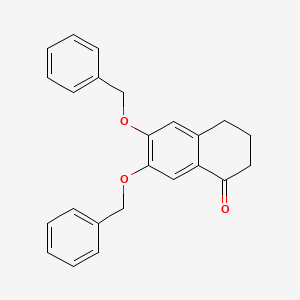
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
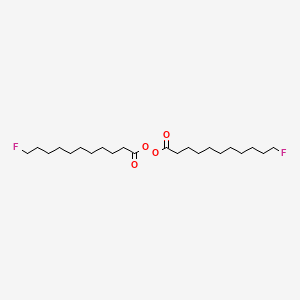
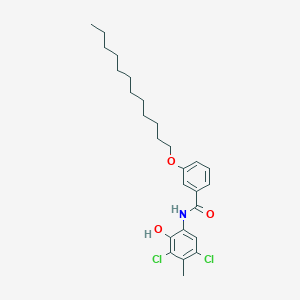
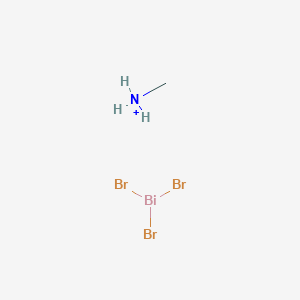
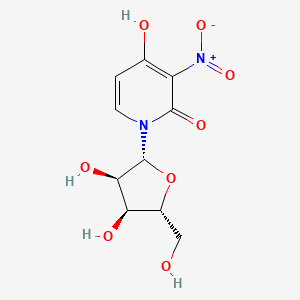
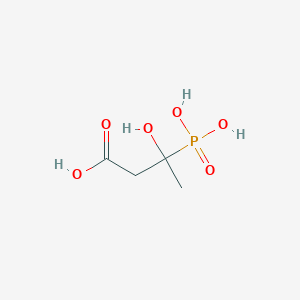
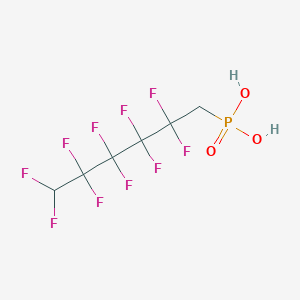
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)

